molecular formula C20H21NO4 B557634 Fmoc-D-Nva-OH CAS No. 144701-24-6

Fmoc-D-Nva-OH

Cat. No.: B557634
CAS No.: 144701-24-6
M. Wt: 339.4 g/mol
InChI Key: JBIJSEUVWWLFGV-GOSISDBHSA-N
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Description

Mechanism of Action

Target of Action

Fmoc-D-Nva-OH, also known as Fmoc-D-norvaline, is primarily used in the field of peptide synthesis . It is a standard building block for the introduction of D-norvaline amino-acid residues by Fmoc solid-phase peptide synthesis . The primary targets of this compound are the peptide chains that are being synthesized.

Mode of Action

This compound interacts with its targets (peptide chains) through a process known as Fmoc solid-phase peptide synthesis . This is a method used to chemically synthesize peptides. In this method, the carboxyl group of the incoming amino acid is coupled to the N-terminus of the growing peptide chain. The Fmoc group (Fluorenylmethyloxycarbonyl) is a protective group for the N-terminus of the peptide. It is removed during the synthesis process, allowing the addition of the next amino acid .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in peptide synthesis. The compound plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a peptide chain .

Pharmacokinetics

Its bioavailability would be dependent on the specific experimental conditions, including the solvents used and the specific peptide synthesis method employed .

Result of Action

The result of this compound’s action is the successful synthesis of a peptide with the D-norvaline amino acid incorporated into it . This can be used in the study of protein function, the development of new pharmaceuticals, and in various biochemical experiments.

Action Environment

The action of this compound is influenced by the specific conditions of the peptide synthesis process. Factors such as temperature, solvent used, and the presence of other reagents can all impact the efficacy and stability of this compound . It is typically stored at a temperature between 2-30°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: Fmoc-D-Nva-OH is typically synthesized through the protection of the amino group of D-norvaline with the Fmoc group. The process involves the reaction of D-norvaline with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Fmoc-D-Nva-OH undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Fmoc-D-Nva-OH is widely used in the synthesis of peptides and proteins. It serves as a building block for incorporating D-norvaline residues into peptide chains, which can enhance the stability and bioactivity of the resulting peptides .

Biology: In biological research, peptides containing D-norvaline are used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding. These peptides can also be used as inhibitors or activators of specific biological pathways .

Medicine: Peptides synthesized using this compound have potential therapeutic applications. They can be used in the development of peptide-based drugs for treating various diseases, including cancer, infectious diseases, and metabolic disorders .

Industry: In the pharmaceutical industry, this compound is used in the large-scale production of peptide drugs. It is also used in the development of diagnostic tools and assays for detecting specific biomolecules .

Comparison with Similar Compounds

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-2-7-18(19(22)23)21-20(24)25-12-17-15-10-5-3-8-13(15)14-9-4-6-11-16(14)17/h3-6,8-11,17-18H,2,7,12H2,1H3,(H,21,24)(H,22,23)/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBIJSEUVWWLFGV-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80373244
Record name Fmoc-D-norvaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144701-24-6
Record name Fmoc-D-norvaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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